molecular formula C22H20Cl2N2O3 B2560156 N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide CAS No. 355406-74-5

N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide

Cat. No.: B2560156
CAS No.: 355406-74-5
M. Wt: 431.31
InChI Key: ZEDYFHBDEVGHBE-UHFFFAOYSA-N
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Description

N-[(3,4-Dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide is a structurally complex acetamide derivative featuring a naphthalene-1,4-dione core substituted with a propan-2-ylamino group and a 3,4-dichlorophenylmethyl moiety. This compound shares structural motifs with bioactive molecules, particularly agrochemicals and pharmaceuticals, where acetamide derivatives are known for their pesticidal and antimicrobial properties .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3/c1-12(2)25-19-20(22(29)16-7-5-4-6-15(16)21(19)28)26(13(3)27)11-14-8-9-17(23)18(24)10-14/h4-10,12,25H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDYFHBDEVGHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)N(CC3=CC(=C(C=C3)Cl)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Comparisons

Compound Name Substituents Molecular Weight Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ ppm)
Target Compound 3,4-Dichlorophenylmethyl, propan-2-ylamino 408.2 (calc.) 1670 (C=O), 785 (C-Cl) Dichlorophenyl protons: 7.2–7.5
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide 4-Cl, 3,4-diF 293.7 1678 (C=O), 1250 (C-F) Difluorophenyl protons: 7.0–7.3
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 4-Cl, naphthyloxy, triazolyl 393.1 1678 (C=O), 785 (C-Cl) Triazole proton: 8.36
Alachlor 2,6-Diethylphenyl, methoxymethyl 269.8 1675 (C=O), 1100 (C-O) Methoxy protons: 3.4

Key Observations:

Substituent Effects: The 3,4-dichlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the 3,4-difluorophenyl group in ’s compound, which is smaller and less polar.

Synthetic Routes :

  • The target compound likely employs amide coupling (similar to ’s method using carbodiimide activation) , whereas triazole-containing analogs (–2) utilize 1,3-dipolar cycloaddition .

Spectroscopic Trends :

  • IR : C=O stretches (1670–1682 cm⁻¹) are consistent across acetamides. The C-Cl stretch (~785 cm⁻¹) in the target compound aligns with ’s 6m .
  • NMR : Dichlorophenyl protons (7.2–7.5 ppm) exhibit deshielding compared to difluorophenyl analogs (7.0–7.3 ppm) due to chlorine’s stronger inductive effect .

Crystallographic and Intermolecular Interactions

  • highlights that dihedral angles between aromatic rings (e.g., 65.2° in 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide) influence packing and solubility . The target compound’s dichlorophenyl group may adopt a distinct angle, altering crystal stability.
  • Hydrogen bonding (N–H⋯O) and weak interactions (C–H⋯Cl/F) stabilize crystal lattices. The dichlorophenyl group could enhance halogen bonding, absent in fluorine-containing analogs .

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